molecular formula C24H21N3O4 B2833207 7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533874-40-7

7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No. B2833207
M. Wt: 415.449
InChI Key: LXMBRSFIYYOHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.449. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Nitration Processes and Derivatives : Nitration of benzodiazepinones like 7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one results in various derivatives with diverse properties. The nitration process and subsequent hydrogenation yield amino derivatives, which exhibit enol form in alkaline media (Puodzhyunaite & Talaikite, 1974).
  • Novel Synthesis Techniques : Advances in the synthesis of 1,4-benzodiazepine derivatives have been achieved. For example, reactions involving N-nitrosoamidines with tosylmethyl isocyanide lead to new heterocyclic derivatives, potentially useful in medicinal chemistry (Pozo et al., 2004).

Medicinal Chemistry and Pharmacological Potential

  • Structure-Activity Relationship : The structure-activity relationship of 1,4-benzodiazepines, including similar compounds, has been extensively studied. These compounds possess tranquilizing properties and are accessible through various synthetic routes, which is significant for their pharmacological applications (Sternbach, 1971).
  • Potential in Parkinson's Disease Treatment : Studies have shown that certain benzodiazepine derivatives can protect against neurotoxicity in models of Parkinson's disease, implying their potential therapeutic use in neurodegenerative disorders (Hantraye et al., 1996).

properties

IUPAC Name

7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-15-8-11-20-19(12-15)23(17-6-4-3-5-7-17)26(14-22(28)25-20)24(29)18-10-9-16(2)21(13-18)27(30)31/h3-13,23H,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMBRSFIYYOHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

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